WS6

Description

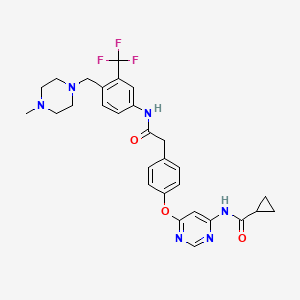

Structure

3D Structure

Properties

IUPAC Name |

N-[6-[4-[2-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)anilino]-2-oxoethyl]phenoxy]pyrimidin-4-yl]cyclopropanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31F3N6O3/c1-37-10-12-38(13-11-37)17-21-6-7-22(15-24(21)29(30,31)32)35-26(39)14-19-2-8-23(9-3-19)41-27-16-25(33-18-34-27)36-28(40)20-4-5-20/h2-3,6-9,15-16,18,20H,4-5,10-14,17H2,1H3,(H,35,39)(H,33,34,36,40) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTODTDQFHDJWIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)CC3=CC=C(C=C3)OC4=NC=NC(=C4)NC(=O)C5CC5)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31F3N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901101882 | |

| Record name | 4-[[6-[(Cyclopropylcarbonyl)amino]-4-pyrimidinyl]oxy]-N-[4-[(4-methyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]benzeneacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901101882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

568.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1421227-53-3 | |

| Record name | 4-[[6-[(Cyclopropylcarbonyl)amino]-4-pyrimidinyl]oxy]-N-[4-[(4-methyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]benzeneacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1421227-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[[6-[(Cyclopropylcarbonyl)amino]-4-pyrimidinyl]oxy]-N-[4-[(4-methyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]benzeneacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901101882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Discovery of WS6: A Technical Guide to a Novel Small Molecule Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

WS6 is a small molecule inhibitor initially identified through a high-throughput screening for compounds that promote β-cell proliferation.[1][2] Subsequent research has revealed its potential as a therapeutic agent in other contexts, notably in acute myeloid leukemia (AML).[1] This technical guide provides an in-depth overview of the discovery, mechanism of action, and experimental validation of this compound, focusing on its dual inhibition of ErbB3 binding protein-1 (EBP1) and IκB kinase (IKK). The information presented herein is intended to equip researchers with the foundational knowledge required to investigate and potentially develop this compound and its analogs further.

Mechanism of Action

This compound exerts its biological effects primarily through the inhibition of two key proteins: EBP1 and IκB kinase.[1][2][3] This dual-targeting mechanism contributes to its diverse cellular activities, ranging from promoting cell proliferation in pancreatic β-cells to inducing apoptosis in cancer cells.

Inhibition of IκB Kinase (IKK) and the NF-κB Pathway

This compound is a potent inhibitor of IκB kinase (IKK), a critical enzyme complex in the canonical NF-κB signaling pathway.[2][3] By inhibiting IKK, this compound prevents the phosphorylation and subsequent degradation of IκBα. This stabilizes the IκBα/NF-κB complex in the cytoplasm, thereby blocking the translocation of the NF-κB transcription factor into the nucleus and inhibiting the expression of NF-κB target genes.[4] The NF-κB pathway is a crucial regulator of inflammation, immunity, cell survival, and proliferation, and its dysregulation is implicated in various diseases, including cancer.

Interaction with ErbB3 Binding Protein-1 (EBP1)

Affinity pulldown assays have confirmed that this compound directly binds to EBP1 (also known as PA2G4).[1][5] EBP1 is a multifunctional protein involved in the regulation of cell growth, differentiation, and apoptosis.[1] It can act as a transcriptional corepressor and is known to interact with various cellular proteins, including the MYCN oncoprotein.[5] The interaction of this compound with EBP1 can disrupt its normal function, leading to downstream effects on gene expression and cell cycle regulation. For instance, in neuroblastoma cells, this compound-mediated inhibition of the PA2G4-MYCN interaction leads to decreased MYCN protein stability and reduced tumorigenicity.[5]

Quantitative Data

The potency of this compound has been quantified in various cell lines, primarily through the determination of its half-maximal inhibitory concentration (IC50) for cell viability.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| MV4-11 | Acute Myeloid Leukemia (FLT3-ITD+) | 0.24 | [3] |

| MOLM13 | Acute Myeloid Leukemia (FLT3-ITD+) | 0.21 | [3] |

| K562 | Chronic Myeloid Leukemia | 40.48 | [3] |

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes involved in this compound inhibitor discovery, the following diagrams have been generated using the DOT language.

This compound Mechanism of Action: NF-κB Pathway Inhibition

Caption: this compound inhibits IKK, preventing NF-κB translocation and target gene transcription.

This compound Interaction with EBP1 and Downstream Effects

Caption: this compound binds to EBP1, disrupting its interaction with MYCN and promoting MYCN degradation.

Experimental Workflow for this compound Inhibitor Discovery

Caption: A typical workflow for the discovery and validation of a small molecule inhibitor like this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the core experimental protocols used in the discovery and characterization of this compound.

High-Throughput Screening (HTS) for β-Cell Proliferation

This protocol describes a general approach for identifying compounds that induce β-cell proliferation, similar to the screen that likely identified this compound.

Objective: To screen a small molecule library for compounds that increase the proliferation of a β-cell line.

Materials:

-

Rat insulinoma (INS-1) or a similar β-cell line (e.g., R7T1)

-

Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS), penicillin-streptomycin, and β-mercaptoethanol

-

Small molecule compound library

-

384-well clear-bottom, white-walled assay plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Luminometer

Procedure:

-

Cell Seeding: Seed β-cells into 384-well plates at a density of 2,000-5,000 cells per well in 50 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Addition: Add 100 nL of each compound from the library to the assay plates using an acoustic liquid handler to achieve a final concentration of 1-10 µM. Include appropriate controls (e.g., DMSO as a negative control, a known proliferation-inducing agent as a positive control).

-

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

-

Cell Viability Measurement: a. Equilibrate the assay plates and the CellTiter-Glo® reagent to room temperature. b. Add 25 µL of CellTiter-Glo® reagent to each well. c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure the luminescence of each well using a plate-reading luminometer.

-

Data Analysis: Normalize the luminescence readings to the DMSO control wells. Identify "hits" as compounds that significantly increase the luminescent signal, indicating an increase in cell number.

IKKβ Kinase Assay (In Vitro)

This protocol is for a biochemical assay to determine the inhibitory activity of this compound against IKKβ.

Objective: To quantify the inhibition of IKKβ kinase activity by this compound in a cell-free system.

Materials:

-

Recombinant human IKKβ enzyme

-

IKK substrate peptide (e.g., a biotinylated peptide containing the IκBα phosphorylation sites)

-

ATP

-

Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)

-

This compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system

-

White, low-volume 384-well assay plates

-

Luminometer

Procedure:

-

Reaction Setup: In a 384-well plate, add 2 µL of this compound at various concentrations (e.g., a 10-point serial dilution). Include DMSO-only wells as a no-inhibitor control.

-

Enzyme Addition: Add 2 µL of IKKβ enzyme solution to each well.

-

Substrate/ATP Addition: Initiate the kinase reaction by adding 2 µL of a solution containing the IKK substrate peptide and ATP. The final concentrations should be within the linear range of the assay (e.g., 10 µM ATP, 0.2 µg/µL substrate).

-

Incubation: Incubate the reaction at 30°C for 60 minutes.

-

ADP Detection: a. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes. b. Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

-

Measurement: Read the luminescence on a plate reader.

-

Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Affinity Pulldown Assay

This protocol describes the use of an affinity-tagged this compound analog to identify its binding partners from a cell lysate.

Objective: To identify the cellular proteins that directly bind to this compound.

Materials:

-

This compound analog functionalized with a linker for immobilization (e.g., biotinylated this compound)

-

Streptavidin-coated magnetic beads

-

Cell lysate from a relevant cell line (e.g., MV4-11 or R7T1)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease and phosphatase inhibitors)

-

Wash buffer (lysis buffer with a lower detergent concentration)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

-

SDS-PAGE gels and Western blotting reagents

-

Antibodies against candidate proteins (e.g., anti-EBP1, anti-IKKβ)

Procedure:

-

Probe Immobilization: Incubate the biotinylated this compound analog with streptavidin-coated magnetic beads to allow for binding. Wash the beads to remove any unbound probe.

-

Lysate Incubation: Incubate the this compound-bound beads with the cell lysate for 2-4 hours at 4°C with gentle rotation. As a negative control, incubate beads without the this compound analog with the lysate.

-

Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads extensively with wash buffer to remove non-specific binding proteins.

-

Elution: Elute the bound proteins from the beads by resuspending them in SDS-PAGE sample buffer and heating at 95°C for 5 minutes.

-

Analysis: a. Separate the eluted proteins by SDS-PAGE. b. Western Blotting: Transfer the proteins to a PVDF membrane and probe with specific antibodies to confirm the presence of suspected binding partners (e.g., EBP1, IKKβ). c. Mass Spectrometry: For unbiased target identification, stain the gel with a protein stain (e.g., Coomassie or silver stain), excise the protein bands that are unique to the this compound pulldown, and identify the proteins by mass spectrometry.

NF-κB Reporter Assay

This protocol measures the effect of this compound on NF-κB transcriptional activity in cells.

Objective: To determine if this compound inhibits the NF-κB signaling pathway in a cellular context.

Materials:

-

A cell line (e.g., HEK293T) stably or transiently transfected with an NF-κB luciferase reporter construct (containing NF-κB binding sites upstream of a luciferase gene).

-

Cell culture medium

-

This compound

-

An NF-κB pathway activator (e.g., TNF-α)

-

Luciferase assay reagent

-

96-well clear-bottom, white-walled assay plates

-

Luminometer

Procedure:

-

Cell Seeding: Seed the NF-κB reporter cell line into 96-well plates and allow them to adhere overnight.

-

Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours. Include a DMSO control.

-

Pathway Activation: Stimulate the cells with an appropriate concentration of TNF-α (e.g., 10 ng/mL) to activate the NF-κB pathway. Include an unstimulated control.

-

Incubation: Incubate the cells for 6-8 hours to allow for luciferase expression.

-

Luciferase Measurement: a. Remove the culture medium and lyse the cells with a passive lysis buffer. b. Add luciferase assay reagent to the lysate. c. Measure the luminescence using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) to account for differences in transfection efficiency and cell number. Calculate the percent inhibition of TNF-α-induced NF-κB activity by this compound and determine the IC50 value.

Conclusion

The discovery of this compound as a dual inhibitor of EBP1 and IKK represents a significant advancement in the field of small molecule drug discovery. Its journey from a hit in a β-cell proliferation screen to a potential therapeutic for AML highlights the power of phenotypic screening and subsequent target deconvolution. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers interested in further exploring the biology of this compound and developing next-generation inhibitors with improved potency and selectivity. Future studies should focus on elucidating the precise molecular interactions of this compound with its targets, exploring its therapeutic potential in a wider range of diseases, and optimizing its pharmacological properties.

References

- 1. researchgate.net [researchgate.net]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibitors of the Oncogenic PA2G4-MYCN Protein-Protein Interface - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Chemical Biology of WS6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: WS6 (CAS 1421227-53-3) is a novel small molecule that has garnered significant interest within the scientific community for its remarkable ability to induce the proliferation of pancreatic β-cells. This technical guide provides a comprehensive overview of the chemical and biological properties of this compound, with a focus on its mechanism of action, experimental validation, and potential therapeutic applications in the context of diabetes research and drug development.

Core Chemical Properties

This compound, with the chemical formula C29H31F3N6O3, is a complex heterocyclic molecule.[1] Its systematic IUPAC name is 4-[[6-[(cyclopropylcarbonyl)amino]-4-pyrimidinyl]oxy]-N-[4-[(4-methyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]-benzeneacetamide.[2]

| Property | Value | Source |

| CAS Number | 1421227-53-3 | [1][2][3][4][5][6][7] |

| Molecular Formula | C29H31F3N6O3 | [1][2][5][6][7] |

| Molecular Weight | 568.59 g/mol | [5][6][7] |

| Appearance | White to beige powder | |

| Purity | ≥98% (HPLC) | |

| UV Max (λmax) | 244 nm | [2][8] |

Solubility Profile

The solubility of this compound is a critical factor for its application in various experimental settings. It is readily soluble in organic solvents but exhibits poor solubility in aqueous solutions.

| Solvent | Solubility | Concentration (mM) | Notes | Source |

| DMSO | 100 mg/mL | 175.87 | Fresh DMSO is recommended as moisture can reduce solubility. | [3][4] |

| 93 mg/mL | 163.56 | Sonication is recommended. | [9] | |

| 20 mg/mL | - | Clear solution. | [2] | |

| 30 mg/mL | - | - | [2][8] | |

| Ethanol | 100 mg/mL | 175.87 | - | [4] |

| 93 mg/mL | 163.56 | Sonication is recommended. | [9] | |

| 20 mg/mL | - | - | [2][8] | |

| Water | Insoluble | - | - | [4] |

| DMF | 30 mg/mL | - | - | [2][8] |

| DMF:PBS (pH 7.2) (1:5) | 0.16 mg/mL | - | For aqueous buffer solutions, it is recommended to first dissolve this compound in DMF and then dilute. Aqueous solutions should be prepared fresh. | [2][8] |

Mechanism of Action: Modulating Key Signaling Pathways

This compound exerts its pro-proliferative effects on pancreatic β-cells through the modulation of two key intracellular signaling components: ErbB3 binding protein-1 (EBP1) and the IκB kinase (IKK) pathway.[1][3][4][9] EBP1, also known as proliferation-associated protein 2G4 (PA2G4), is an RNA-binding protein involved in growth regulation. The IKK pathway is a central regulator of the NF-κB signaling cascade, which plays a crucial role in inflammation, immunity, and cell survival. By targeting these pathways, this compound effectively stimulates the proliferation of both human and rodent β-cells and α-cells while preserving their differentiated phenotype and viability.[1]

Biological Activity and Efficacy

In vitro and in vivo studies have demonstrated the potent biological activity of this compound.

| Assay Type | Cell Line/Model | Parameter | Value | Source |

| In Vitro | R7T1 cells | EC50 (Proliferation) | 0.28 µM | [3][4] |

| Rodent primary islets | ECmax (Proliferation) | 200 nM (over 4 days) | [2][8] | |

| Human primary islets | ECmax (Proliferation) | 400 nM (over 4 days) | [2][8] | |

| MV4-11 (AML) | IC50 | 0.24 nM | [10] | |

| MOLM13 (AML) | IC50 | 0.21 nM | [10] | |

| K562 (CML) | IC50 | 40.48 nM | [10] | |

| In Vivo | RIP-DTA mouse model of β-cell ablation | Dosage | 50 mg/kg (p.o.) | [3][4] |

| Outcome | Ameliorates diabetes, increases β-cell proliferation and number. | [3][4] |

Experimental Protocols

In Vitro β-Cell Proliferation Assay (R7T1 Cells)

This protocol outlines the methodology used to assess the effect of this compound on the proliferation of the R7T1 β-cell line.

Methodology:

-

Cell Culture and Growth Arrest: R7T1 cells are initially cultured in a growth medium. To synchronize the cells, they are growth-arrested by removing doxycycline from the medium for a period of 48 hours.[3][4]

-

Plating: Following growth arrest, the cells are plated into 384-well plates at a density of 3,000 cells per well in the growth medium.[3][4]

-

Compound Treatment: The plated cells are then treated with various concentrations of this compound (typically up to 10 µM) or with DMSO as a vehicle control.[3][4]

-

Incubation: The plates are incubated for 4 days to allow for cell proliferation in response to the treatment.[3][4]

-

Proliferation Assessment: Cell proliferation is quantified using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.[3][4]

-

Data Analysis: The fold increase in cell number for the this compound-treated wells is calculated by normalizing the luminescent signal to the median signal of the DMSO-treated wells.[3][4]

Concluding Remarks

This compound presents a promising avenue for the development of novel therapeutics for diabetes and other conditions characterized by β-cell dysfunction or loss. Its well-defined mechanism of action, coupled with demonstrated efficacy in both in vitro and in vivo models, makes it a valuable tool for researchers in the field. This technical guide provides a foundational understanding of the chemical and biological properties of this compound to support further investigation and drug development efforts. It is important to note that this compound is intended for research use only and is not for human or veterinary use.[1][4]

References

- 1. medkoo.com [medkoo.com]

- 2. caymanchem.com [caymanchem.com]

- 3. selleckchem.com [selleckchem.com]

- 4. selleckchem.com [selleckchem.com]

- 5. This compound Datasheet DC Chemicals [dcchemicals.com]

- 6. selleck.co.jp [selleck.co.jp]

- 7. molnova.cn [molnova.cn]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. This compound | IκB/IKK | EGFR | TargetMol [targetmol.com]

- 10. medchemexpress.com [medchemexpress.com]

In-Depth Technical Guide to WS6 Target Protein Identification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the identification of the target proteins for WS6, a small molecule known to induce β-cell proliferation. The document details the experimental methodologies, quantitative data, and the signaling pathways involved, offering valuable insights for researchers in diabetes and drug discovery.

Introduction to this compound

This compound is a small molecule that has been identified as an inducer of β-cell proliferation, offering potential therapeutic avenues for diabetes treatment.[1] Understanding its mechanism of action is crucial for its development as a therapeutic agent. This guide focuses on the core aspect of its mechanism: the identification of its direct molecular targets.

Identified Target Proteins of this compound

Through a series of robust experimental approaches, two primary targets of this compound have been identified:

-

ErbB3 binding protein-1 (EBP1): A protein implicated in the regulation of cell growth, differentiation, and apoptosis.

-

IκB kinase (IKK) pathway: A critical signaling cascade involved in inflammation and cell survival.

The modulation of these two targets by this compound is believed to be central to its pro-proliferative effects on β-cells.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the activity of this compound.

| Parameter | Value | Cell Line/System | Reference |

| EC50 for cell proliferation | 0.28 μM | R7T1 (rodent β cell line) | [1] |

| In vivo efficacy | 50 mg/kg (p.o.) | RIP-DTA mouse model | [1] |

Experimental Protocols for Target Identification

The identification of EBP1 and the IKK pathway as targets of this compound was achieved through a combination of affinity-based protein purification and kinase profiling assays. While the specific, detailed protocols from the original discovery are not fully publicly available, this section outlines the generalized, standard methodologies employed in such studies.

Affinity Pulldown Assay Coupled with Mass Spectrometry

This method is used to isolate and identify proteins that directly bind to a small molecule of interest.

Objective: To identify proteins from a cell lysate that physically interact with this compound.

Methodology:

-

Immobilization of this compound: A derivative of this compound containing a linker arm is synthesized and covalently attached to a solid support, such as agarose or magnetic beads, to create an affinity matrix.

-

Cell Lysate Preparation:

-

Culture R7T1 cells to a sufficient density.

-

Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to maintain protein integrity and native conformations.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

-

Affinity Pulldown:

-

Incubate the clarified cell lysate with the this compound-conjugated beads to allow for the binding of target proteins.

-

As a negative control, incubate a separate aliquot of the lysate with unconjugated beads.

-

Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Elute the bound proteins from the this compound-conjugated beads using a competitive ligand, a change in pH, or a denaturing solution (e.g., SDS-PAGE sample buffer).

-

-

Protein Identification by Mass Spectrometry:

-

Separate the eluted proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Excise the protein bands that are unique to the this compound-bead pulldown compared to the control.

-

Perform in-gel tryptic digestion of the excised protein bands.

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify the proteins by searching the acquired peptide fragmentation data against a protein sequence database.

-

Kinase Profiling Assay

This assay is used to screen a small molecule against a panel of kinases to determine its inhibitory activity and selectivity.

Objective: To assess the effect of this compound on the activity of a broad range of kinases, including those in the IKK pathway.

Methodology:

-

Kinase Panel: A large panel of purified, active kinases is used.

-

Assay Principle: The assay measures the ability of a kinase to phosphorylate a specific substrate in the presence and absence of the test compound (this compound). This is often a fluorescence- or luminescence-based assay.

-

Procedure:

-

In the wells of a microtiter plate, combine the kinase, its specific substrate, and ATP.

-

Add this compound at various concentrations to different wells.

-

Include appropriate controls (no enzyme, no compound).

-

Incubate the plate to allow the kinase reaction to proceed.

-

Stop the reaction and measure the amount of phosphorylated substrate. The signal is inversely proportional to the inhibitory activity of this compound.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each concentration of this compound.

-

Determine the IC50 value (the concentration of this compound that causes 50% inhibition of the kinase activity) for the affected kinases.

-

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

The following diagram illustrates the proposed signaling pathway initiated by this compound, leading to β-cell proliferation.

Caption: Proposed signaling pathway of this compound leading to β-cell proliferation.

Experimental Workflow for Target Identification

This diagram outlines the key steps in the experimental workflow used to identify the molecular targets of this compound.

Caption: Experimental workflow for this compound target protein identification.

Conclusion

The identification of ErbB3 binding protein-1 and the IκB kinase pathway as the primary targets of this compound provides a solid foundation for understanding its pro-proliferative effects on β-cells. The experimental approaches outlined in this guide, namely affinity pulldown coupled with mass spectrometry and kinase profiling, are powerful tools for target deconvolution in drug discovery. Further research into the precise molecular interactions between this compound and its targets will be instrumental in optimizing its therapeutic potential.

References

In Vitro Activity of N-(6-(4-(2-((4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)amino)-2-oxoethyl)phenoxy)pyrimidin-4-yl)cyclopropanecarboxamide: A Technical Overview

Comprehensive searches for publicly available data on the in vitro activity, experimental protocols, and associated signaling pathways for the compound N-(6-(4-(2-((4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)amino)-2-oxoethyl)phenoxy)pyrimidin-4-yl)cyclopropanecarboxamide have yielded no specific results. Consequently, the creation of a detailed technical guide with quantitative data, experimental methodologies, and signaling pathway diagrams is not possible at this time.

The requested compound, identified by its IUPAC name, is a complex molecule containing several chemical moieties, including a pyrimidine core, a cyclopropanecarboxamide group, a trifluoromethylphenyl group, and a methylpiperazinyl moiety. While the individual components are common in medicinal chemistry and are known to be present in various biologically active molecules, no scientific publications, patents, or technical datasheets were found that specifically describe the biological evaluation of this exact structure.

General classes of related compounds, such as pyrimidine derivatives, are known to exhibit a wide range of biological activities, including but not limited to, kinase inhibition, anti-inflammatory, antimicrobial, and anticancer effects. However, without specific experimental data for the compound , any discussion of its potential activity would be purely speculative and would not meet the requirements of a technical guide for researchers and drug development professionals.

Researchers interested in the biological activity of this compound would need to perform their own in vitro studies. A general approach to characterizing a novel compound of this nature would typically involve a series of tiered experiments, starting with broad screening and progressing to more specific assays.

General Experimental Workflow for Characterization:

Below is a generalized workflow that could be employed to characterize the in vitro activity of a novel chemical entity like the one specified.

Caption: Generalized workflow for in vitro characterization of a novel compound.

In the absence of specific data, it is recommended that researchers consult chemical suppliers or perform their own empirical studies to determine the in vitro activity of N-(6-(4-(2-((4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)amino)-2-oxoethyl)phenoxy)pyrimidin-4-yl)cyclopropanecarboxamide.

Unraveling the Multifaceted Biological Functions and Signaling Networks of WS6: A Technical Guide

For Immediate Release

Birmingham, AL – October 28, 2025 – In a significant advancement for diabetes research and cancer therapeutics, the small molecule WS6 has emerged as a potent modulator of key cellular signaling pathways. This technical guide provides an in-depth analysis of the biological functions of this compound, its mechanisms of action, and the experimental methodologies used to elucidate its effects. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge to facilitate further investigation and therapeutic application of this promising compound.

Core Biological Function: Induction of Pancreatic β-Cell Proliferation

This compound was initially identified through high-throughput screening as a potent inducer of pancreatic β-cell proliferation.[1] This mitogenic activity extends to both rodent and human primary islets, positioning this compound as a potential therapeutic agent for diabetes by replenishing β-cell mass.[1] Notably, this compound has also been shown to stimulate the proliferation of pancreatic α-cells, indicating it is not exclusively a β-cell mitogen.[1][2] Importantly, this proliferative effect does not appear to compromise the differentiated state or viability of the islet cells.[1][2]

Key Signaling Pathways Modulated by this compound

The pro-proliferative effects of this compound are primarily attributed to its modulation of two key signaling pathways: the IκB kinase (IKK)/NF-κB pathway and the ErbB3 binding protein-1 (EBP1)/E2F pathway.

The IKK/NF-κB Signaling Pathway

This compound functions as an inhibitor of the IκB kinase (IKK) complex, a central regulator of the NF-κB signaling cascade.[3] In its canonical function, the IKK complex phosphorylates the inhibitor of κB (IκB), leading to its ubiquitination and subsequent degradation by the proteasome. This releases the NF-κB transcription factor to translocate to the nucleus and activate target genes involved in inflammation and cell survival. By inhibiting IKK, this compound prevents the degradation of IκB, thereby sequestering NF-κB in the cytoplasm and attenuating its transcriptional activity. This mechanism is thought to contribute to the cellular reprogramming that favors proliferation.

The EBP1/E2F Signaling Pathway

This compound has been shown to bind to and inhibit ErbB3 binding protein-1 (EBP1), a protein implicated in the regulation of cell growth and differentiation.[3] EBP1 can act as a transcriptional corepressor, and its inhibition by this compound is thought to relieve the suppression of E2F-mediated transcription. The E2F family of transcription factors are critical regulators of the cell cycle, promoting the expression of genes necessary for DNA synthesis and cell cycle progression. By inhibiting EBP1, this compound facilitates the activation of E2F target genes, thereby driving β-cell proliferation.

Applications in Other Disease Contexts

Beyond its effects on pancreatic islets, this compound has demonstrated activity in other pathological contexts. It has shown efficacy in overcoming drug resistance in FLT3-ITD positive Acute Myeloid Leukemia (AML) by targeting the FLT3-ITD driven kinase.[3] This suggests a broader therapeutic potential for this compound in oncology.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound activity.

Table 1: In Vitro Activity of this compound

| Parameter | Cell Line/System | Value | Reference |

| EC50 (β-cell proliferation) | R7T1 cells | 0.28 µM | [1] |

| ECmax (β-cell proliferation) | Rodent primary islets | 200 nM | [4] |

| ECmax (β-cell proliferation) | Human primary islets | 400 nM | [4] |

| IC50 (IKKε) | Cell-free assay | Not specified | [3] |

| IC50 (FLT3-ITD AML) | MV4-11 cells | 0.24 nM | [5] |

| IC50 (FLT3-ITD AML) | MOLM13 cells | 0.21 nM | [5] |

| IC50 (CML) | K562 cells | 40.48 nM | [5] |

Table 2: In Vivo Activity of this compound

| Animal Model | Treatment | Key Findings | Reference |

| RIP-DTA mouse (β-cell ablation) | 50 mg/kg p.o. | Ameliorated diabetes, increased β-cell proliferation and number | [1] |

Detailed Experimental Protocols

β-Cell Proliferation Assay (CellTiter-Glo®)

This protocol is a generalized procedure based on the CellTiter-Glo® Luminescent Cell Viability Assay.

Objective: To quantify the proliferation of β-cells in response to this compound treatment.

Materials:

-

R7T1 cells or isolated pancreatic islets

-

Growth medium (e.g., RPMI-1640 supplemented with 10% FBS, 1% penicillin-streptomycin)

-

Doxycycline (for R7T1 cell growth arrest)

-

This compound compound

-

DMSO (vehicle control)

-

384-well clear-bottom white plates

-

CellTiter-Glo® Luminescent Cell Viability Reagent (Promega)

-

Luminometer

Procedure:

-

Cell Seeding:

-

For R7T1 cells, induce growth arrest by removing doxycycline for 48 hours.

-

Seed 3,000 cells per well in a 384-well plate in 50 µL of growth medium.

-

For primary islets, seed an appropriate number of islet equivalents per well.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in growth medium. The final concentration may range from 0.1 nM to 10 µM.

-

Add the desired concentration of this compound or DMSO (vehicle control) to the wells.

-

-

Incubation:

-

Incubate the plate for 96 hours at 37°C in a humidified incubator with 5% CO2.

-

-

Assay:

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add 25 µL of CellTiter-Glo® Reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition:

-

Measure luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Calculate the fold increase in cell number by normalizing the luminescence of compound-treated wells to the median luminescence of DMSO-treated wells.

-

Plot the dose-response curve and determine the EC50 value.

-

IKK Kinase Assay

This protocol is a generalized procedure for an in vitro kinase assay to assess the inhibitory activity of this compound on the IKK complex.

Objective: To determine the IC50 of this compound for the IKK complex.

Materials:

-

Recombinant IKK complex

-

IKK substrate (e.g., IκBα peptide)

-

ATP

-

Kinase reaction buffer

-

This compound compound

-

DMSO (vehicle control)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

-

96-well or 384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Reaction Setup:

-

In a multiwell plate, add the kinase reaction buffer.

-

Add the IKK substrate and the recombinant IKK complex.

-

Add serial dilutions of this compound or DMSO.

-

-

Initiate Reaction:

-

Add ATP to initiate the kinase reaction.

-

-

Incubation:

-

Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

-

-

Detection:

-

Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ system, which involves a two-step addition of reagents to convert ADP to ATP and then measure the light produced by a luciferase reaction.

-

-

Data Acquisition:

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition of IKK activity for each this compound concentration relative to the DMSO control.

-

Plot the dose-response curve and determine the IC50 value.

-

Conclusion and Future Directions

This compound represents a significant discovery in the fields of regenerative medicine and oncology. Its ability to stimulate pancreatic β-cell proliferation offers a novel therapeutic strategy for diabetes. Furthermore, its activity against FLT3-ITD positive AML highlights its potential as an anti-cancer agent. Future research should focus on elucidating the precise molecular interactions between this compound and its targets, further optimizing its pharmacological properties, and conducting comprehensive preclinical and clinical studies to evaluate its safety and efficacy in humans. The detailed understanding of its biological functions and signaling pathways provided in this guide will be instrumental in advancing these efforts.

References

- 1. This compound induces both alpha and beta cell proliferation without affecting differentiation or viability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Detection of E2F-DNA Complexes Using Chromatin Immunoprecipitation Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

"Pharmacology of WS6"

An In-depth Technical Guide to the Pharmacology of WS6

Introduction

This compound is a novel small molecule identified through high-throughput screening as a potent inducer of pancreatic β-cell proliferation.[1] Its ability to stimulate the replication of both rodent and human primary islet cells has positioned it as a significant compound of interest for potential therapeutic applications in diabetes.[1][2] This document provides a comprehensive overview of the pharmacology of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used in its characterization.

Mechanism of Action

The pro-proliferative effects of this compound on pancreatic β-cells are attributed to its modulation of two key cellular pathways: the Erb3 binding protein-1 (EBP1) and the IκB kinase (IKK) pathway.[1][2][3][4] Affinity pulldown and kinase profiling studies have been instrumental in elucidating this dual mechanism.[1] this compound is believed to inhibit IKKε and interfere with the ability of EBP1 to suppress E2F-mediated transcription, thereby promoting cell cycle entry and proliferation.[4][5]

Caption: Proposed mechanism of action for this compound in promoting β-cell proliferation.

Quantitative Pharmacological Data

The efficacy of this compound has been quantified in various in vitro and in vivo models. The following tables summarize the key findings.

In Vitro Efficacy

| Cell Type/Model | Parameter | Value | Reference |

| R7T1 Cells | EC50 (Proliferation) | 0.28 µM | [2][6] |

| Rodent Primary Islets | ECmax (Proliferation) | 200 nM | [5] |

| Human Primary Islets | ECmax (Proliferation) | 400 nM | [5] |

| Dissociated Rat Islets | EC50 (β-cell Proliferation) | 0.4 µM | [4] |

| Dissociated Human Islets | - (3% proliferation) | - | [4] |

| Whole Human Islets | - (7-fold increase in proliferation) | 1.0 µM | [3] |

In Vivo Efficacy

| Animal Model | Dosage | Outcome | Reference |

| RIP-DTA Mice | 50 mg/kg p.o. | Ameliorated diabetes, increased β-cell proliferation and number. | [1][2][6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the protocols for key experiments used to characterize this compound.

β-Cell Proliferation Assay (R7T1 Cell Line)

This assay was employed in the initial high-throughput screening to identify compounds that induce β-cell proliferation.

-

Cell Culture and Plating: R7T1 cells are growth-arrested by removing doxycycline for 2 days. Subsequently, the cells are plated into 384-well plates at a density of 3,000 cells per well in growth medium.[2][6]

-

Compound Treatment: Cells are treated with varying concentrations of this compound or DMSO as a control.

-

Proliferation Assessment: Cell proliferation is quantified using the CellTiter-Glo® Luminescent Cell Viability Assay.[2][6]

-

Data Analysis: The fold increase in cell number is calculated by normalizing the luminescence of compound-treated wells to the median of DMSO-treated wells.[2][6]

Caption: Workflow for the R7T1 β-cell proliferation assay.

In Vivo Studies in RIP-DTA Mouse Model

This model of β-cell ablation was used to assess the in vivo efficacy of this compound.

-

Animal Model: RIP-DTA (Rat Insulin Promoter-Diphtheria Toxin A-chain) mice, which exhibit progressive β-cell loss and hyperglycemia, are used.

-

Compound Administration: this compound is administered orally at a dose of 50 mg/kg.[2][6]

-

Monitoring: Blood glucose levels are monitored throughout the study to assess the impact on diabetes.

-

Histological Analysis: At the end of the study, pancreatic tissue is collected for histological analysis to quantify β-cell proliferation (e.g., via Ki67 staining) and overall β-cell number.[3]

Effects on Other Islet Cells

Interestingly, this compound is not exclusively mitogenic for β-cells. Studies have shown that it also stimulates the proliferation of pancreatic α-cells in human islets.[3][5] However, this proliferative effect does not appear to adversely impact the differentiation status or viability of human islet cells.[3] Flow cytometry analysis has indicated that this compound does not alter the proportion of insulin-positive cells in human islets, suggesting no significant impact on the absolute number of β-cells through dedifferentiation.[3]

Conclusion

This compound is a promising small molecule that promotes the proliferation of pancreatic β-cells through the modulation of the EBP1 and IKK signaling pathways. Its efficacy has been demonstrated in both in vitro and in vivo models, where it not only induces β-cell replication but also ameliorates diabetes in a mouse model of β-cell ablation. While it also affects α-cell proliferation, it does not appear to negatively impact islet cell differentiation or viability. Further research into the pharmacology and safety profile of this compound is warranted to explore its full therapeutic potential for the treatment of diabetes.

References

- 1. Small-molecule inducer of β cell proliferation identified by high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. This compound induces both alpha and beta cell proliferation without affecting differentiation or viability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. caymanchem.com [caymanchem.com]

- 6. selleckchem.com [selleckchem.com]

WS6: A Promising Therapeutic Agent for Pancreatic β-Cell Regeneration

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The small molecule WS6 has emerged as a significant subject of interest in the field of regenerative medicine, particularly for its potential as a therapeutic agent to stimulate pancreatic β-cell proliferation. This technical guide provides a comprehensive overview of the current understanding of this compound, including its mechanism of action, preclinical efficacy, and the experimental methodologies used to characterize its activity. The information is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development.

Quantitative Data Summary

The therapeutic potential of this compound is underscored by its potent effects on β-cell proliferation and its efficacy in preclinical models of diabetes. The following tables summarize the key quantitative data from in vitro and in vivo studies.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Type | Value |

| EC50 | Rat Pancreatic β-Cells | 0.4 µM[1] |

| EC50 | R7T1 (rat β-cell line) | 0.28 µM[2] |

| Proliferation Increase | Human Pancreatic β-Cells | ~3% increase in proliferation[1] |

| Proliferation Increase | Rat Pancreatic β-Cells | Up to 4% increase in proliferation[1] |

Table 2: In Vivo Efficacy of this compound in RIP-DTA Mouse Model

| Parameter | Dosage | Outcome | Duration |

| Blood Glucose | 5 mg/kg (i.p. every other day) | Progressive reduction | 45 days |

| β-Cell Mass | 5 mg/kg (i.p. every other day) | ~50% increase | 45 days |

| β-Cell Proliferation | 5 mg/kg (i.p. every other day) | Increase from 3.8% to 6.4% | Not Specified |

Table 3: Pharmacokinetic Properties of this compound

| Parameter | Dosage | Value |

| Cmax | 50 mg/kg | ~5 µM |

| T1/2 | 50 mg/kg | ~2 hours |

Mechanism of Action: IKKε/EBP1/E2F Pathway

This compound exerts its pro-proliferative effects through a novel signaling pathway involving the inhibition of IκB kinase ε (IKKε) and the subsequent modulation of the ErbB3 binding protein 1 (EBP1) and E2F transcription factor activity.[2][3]

Normally, EBP1 acts as a suppressor of E2F-mediated transcription, which is crucial for the expression of cell cycle-related genes such as Cyclin D1 and Cyclin D2. This compound has been shown to bind to and inhibit IKKε. This inhibition relieves the suppressive action of EBP1 on E2F, leading to an upregulation of E2F target genes and promoting cell cycle progression and proliferation.[2]

Experimental Protocols

This section details the methodologies for key experiments used to characterize the therapeutic potential of this compound.

Pancreatic Islet Isolation and Culture

A detailed protocol for the isolation and culture of rodent pancreatic islets is crucial for in vitro studies.

Materials:

-

Collagenase solution

-

Hanks' Balanced Salt Solution (HBSS)

-

RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin

-

Ficoll gradient solutions

Procedure:

-

Cannulation and Digestion: The common bile duct is cannulated, and the pancreas is distended with a cold collagenase solution. The pancreas is then excised and incubated at 37°C to allow for enzymatic digestion of the exocrine tissue.

-

Islet Purification: The digested tissue is washed with cold HBSS and then subjected to a density gradient centrifugation using Ficoll solutions of different densities to separate the islets from the acinar and ductal cells.

-

Islet Culture: The purified islets are hand-picked under a stereomicroscope and cultured in RPMI-1640 medium at 37°C in a humidified atmosphere of 5% CO2.

In Vitro β-Cell Proliferation Assay (Ki-67 Staining)

This assay is used to quantify the pro-proliferative effect of this compound on pancreatic β-cells.

Materials:

-

Isolated pancreatic islets

-

This compound compound

-

Paraformaldehyde (PFA) for fixation

-

Permeabilization buffer (e.g., Triton X-100)

-

Primary antibodies: anti-insulin and anti-Ki-67

-

Fluorescently labeled secondary antibodies

-

DAPI for nuclear staining

-

Confocal microscope

Procedure:

-

Treatment: Cultured islets are treated with various concentrations of this compound or a vehicle control (DMSO) for a specified period (e.g., 96 hours).

-

Fixation and Permeabilization: Islets are fixed with 4% PFA, followed by permeabilization to allow antibody access to intracellular antigens.

-

Immunostaining: The islets are incubated with primary antibodies against insulin (to identify β-cells) and Ki-67 (a marker of proliferation). Subsequently, they are incubated with corresponding fluorescently labeled secondary antibodies. DAPI is used to counterstain the nuclei.

-

Imaging and Quantification: The stained islets are imaged using a confocal microscope. The percentage of proliferating β-cells is determined by counting the number of insulin-positive cells that are also positive for Ki-67, divided by the total number of insulin-positive cells.

IKKε Kinase Inhibition Assay

Determining the inhibitory activity of this compound on IKKε is essential for understanding its mechanism of action. A common method is a biochemical kinase assay.

Materials:

-

Recombinant human IKKε enzyme

-

Kinase buffer

-

ATP

-

A specific substrate for IKKε (e.g., a peptide or protein)

-

This compound compound

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Procedure:

-

Reaction Setup: The kinase reaction is set up in a multi-well plate. Each well contains the recombinant IKKε enzyme, kinase buffer, a specific substrate, and varying concentrations of this compound or a vehicle control.

-

Initiation of Reaction: The reaction is initiated by the addition of ATP. The plate is then incubated at a specific temperature for a set period to allow the kinase to phosphorylate its substrate.

-

Detection: After the incubation period, a detection reagent is added to quantify the amount of ADP produced, which is directly proportional to the kinase activity.

-

Data Analysis: The kinase activity at each concentration of this compound is measured, and the data is plotted to determine the IC50 value, which is the concentration of this compound required to inhibit 50% of the IKKε activity.

Conclusion

This compound represents a promising lead compound for the development of a novel therapy for diabetes aimed at regenerating pancreatic β-cells. Its potent pro-proliferative activity, demonstrated in both rodent and human islets, coupled with its efficacy in a preclinical model of diabetes, warrants further investigation. The elucidation of its mechanism of action through the IKKε/EBP1/E2F pathway provides a solid foundation for future drug development efforts. The experimental protocols outlined in this guide provide a framework for researchers to further explore the therapeutic potential of this compound and similar molecules. Continued research in this area holds the potential to significantly impact the treatment paradigm for diabetes.

References

Initial Screening of WS6 in Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial screening of the small molecule WS6 in various cancer cell lines. It is designed to offer researchers, scientists, and drug development professionals a comprehensive resource, detailing the experimental findings and methodologies associated with the evaluation of this compound's anti-cancer properties. The document summarizes quantitative data, provides detailed experimental protocols, and includes visualizations of the relevant biological pathways and experimental procedures.

Introduction to this compound

This compound is a small molecule that has been identified as an inhibitor of the interaction between Proliferation-Associated 2G4 (PA2G4) and the MYC family of oncoproteins (c-MYC and MYCN). The MYC family of transcription factors are well-established drivers of tumorigenesis in a variety of human cancers. Their overexpression is often correlated with aggressive disease and poor prognosis. By disrupting the PA2G4-MYC interaction, this compound leads to the destabilization and subsequent degradation of MYC proteins, thereby inhibiting the proliferation and survival of cancer cells dependent on this pathway. This guide focuses on the initial in vitro screening of this compound across a panel of cancer cell lines, with a particular emphasis on those with c-MYC or MYCN-driven proliferation.

Quantitative Data Summary

The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines as determined by cell viability assays. These values provide a quantitative measure of the compound's potency in inhibiting cell growth.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Assay Duration (hours) |

| MV4-11 | Acute Myeloid Leukemia | 0.00024 | Not Specified |

| MOLM13 | Acute Myeloid Leukemia | 0.00021 | Not Specified |

| K562 | Chronic Myeloid Leukemia | 0.04048 | Not Specified |

| SH-SY5Y | Neuroblastoma | ~1.0 - 2.0 | 72 |

| SK-N-AS | Neuroblastoma | ~1.0 - 2.0 | 72 |

| WEHI-47 | B-cell Lymphoma | ~1.0 - 2.0 | 72 |

| KOPN-8 | B-cell Acute Lymphoblastic Leukemia | ~1.0 - 2.0 | 72 |

| Kelly | Neuroblastoma | Not Specified | Not Specified |

| SK-N-BE(2)-C | Neuroblastoma | Not Specified | Not Specified |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the initial screening of this compound.

Cell Viability Assays

3.1.1. AlamarBlue™ (Resazurin) Assay

This assay measures cell viability by quantifying the metabolic activity of living cells. Resazurin, a blue and non-fluorescent dye, is reduced to the pink and highly fluorescent resorufin by mitochondrial enzymes in viable cells.

-

Materials:

-

Cancer cell lines

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well clear-bottom black plates

-

This compound compound

-

AlamarBlue™ HS Cell Viability Reagent

-

Plate reader capable of measuring fluorescence at 560 nm excitation and 590 nm emission

-

-

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control.

-

Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C and 5% CO2.

-

Add 10 µL of AlamarBlue™ reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C, protected from light.

-

Measure the fluorescence at 560 nm excitation and 590 nm emission using a plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control after subtracting the background fluorescence from the no-cell control.

-

3.1.2. MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

-

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

96-well plates

-

This compound compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Plate reader capable of measuring absorbance at 570 nm.

-

-

Protocol:

-

Follow steps 1-5 of the AlamarBlue™ assay protocol.

-

After the treatment period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Carefully remove the medium from the wells without disturbing the formazan crystals.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Mix gently on an orbital shaker for 10-15 minutes to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Western Blot Analysis

Western blotting is used to detect the levels of specific proteins in a cell lysate. This protocol is designed to assess the effect of this compound on the expression of PA2G4, c-MYC, and MYCN.

-

Materials:

-

Cancer cell lines

-

This compound compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (anti-PA2G4, anti-c-MYC, anti-MYCN, anti-GAPDH or anti-β-actin as a loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

-

-

Protocol:

-

Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time (e.g., 48-72 hours).

-

Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

-

Normalize the protein concentrations and prepare lysates for electrophoresis by adding Laemmli sample buffer and boiling for 5 minutes.

-

Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analyze the band intensities relative to the loading control.

-

Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This luminescent assay measures the activity of caspases-3 and -7, key biomarkers of apoptosis.

-

Materials:

-

Cancer cell lines

-

Opaque-walled 96-well plates

-

This compound compound

-

Caspase-Glo® 3/7 Assay System (Promega)

-

Luminometer

-

-

Protocol:

-

Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C and 5% CO2.

-

Treat the cells with various concentrations of this compound for the desired duration (e.g., 24-48 hours).

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

-

Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

-

Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds.

-

Incubate the plate at room temperature for 1-3 hours, protected from light.

-

Measure the luminescence using a luminometer.

-

The luminescent signal is proportional to the amount of caspase activity.

-

Visualizations

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to the screening of this compound.

Methodological & Application

Application Notes and Protocols for In Vivo Studies of WS6

For Researchers, Scientists, and Drug Development Professionals

Introduction

WS6 is a small molecule compound that has been identified as a potent inducer of pancreatic β-cell proliferation. It has shown promise in preclinical studies for its potential as a regenerative therapy for diabetes. This compound stimulates the proliferation of both pancreatic β-cells and α-cells, offering a potential avenue for increasing functional islet mass. These application notes provide detailed protocols for in vivo studies using this compound in a mouse model of β-cell ablation, based on published research.

Mechanism of Action

This compound is believed to exert its pro-proliferative effects through the modulation of specific signaling pathways within pancreatic islet cells. The proposed mechanism involves the inhibition of IκB kinase (IKK) and Erb3 binding protein-1 (EBP1).[1] This dual action is thought to relieve the inhibition of cell cycle progression and promote cell division in both β-cells and α-cells.

Signaling Pathway Diagram

Caption: Proposed signaling pathway of this compound in pancreatic islet cells.

In Vivo Efficacy Study Protocol

This protocol describes the in vivo evaluation of this compound in a chemically-induced diabetes mouse model, specifically the RIP-DTA (Rat Insulin Promoter-Diphtheria Toxin A) model. In this model, β-cell ablation is induced, leading to hyperglycemia.

Experimental Workflow

Caption: Experimental workflow for in vivo evaluation of this compound in RIP-DTA mice.

Materials and Methods

1. Animal Model:

-

Strain: RIP-DTA mice. These mice express the diphtheria toxin A-chain under the control of the rat insulin promoter, allowing for inducible ablation of β-cells.[2]

-

Age: Adult mice (e.g., 8-12 weeks old).

-

Housing: House mice in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

2. Induction of Diabetes:

-

Induce β-cell ablation according to the specific protocol for the RIP-DTA model, which may involve the administration of an inducing agent like doxycycline in the drinking water until the onset of overt diabetes (blood glucose >300 mg/dL).[3]

3. Dosing and Administration:

-

Compound: this compound

-

Vehicle: Sterile water or other appropriate vehicle.

-

Route of Administration: Intraperitoneal (i.p.) injection.[3]

-

Frequency: Every other day.[3]

-

Duration: 45 days.[3]

4. Monitoring:

-

Blood Glucose: Measure fed blood glucose levels periodically (e.g., weekly) from tail vein blood using a standard glucometer.[3]

-

Body Weight: Monitor body weight regularly to assess the general health of the animals.

5. Endpoint Analysis:

-

Tissue Collection: At the end of the study, euthanize mice and collect the pancreas for histological analysis.

-

Immunohistochemistry:

-

Fix pancreas in 4% paraformaldehyde, embed in paraffin, and section.

-

Perform immunohistochemical staining for:

-

Insulin: To identify β-cells.

-

Ki-67: A marker of cell proliferation.[4]

-

-

-

Quantification:

-

β-cell Proliferation: Quantify the percentage of Ki-67 positive β-cells by co-localization of insulin and Ki-67 staining.[4]

-

β-cell Mass: Determine the total β-cell mass by measuring the insulin-positive area relative to the total pancreatic area.

-

Quantitative Data Summary

The following tables summarize the reported quantitative data from in vivo studies with this compound.

Table 1: Pharmacokinetic Parameters of this compound in Mice

| Dose (mg/kg) | Cmax (~µM) | T1/2 (~h) |

|---|---|---|

| 50 | 5 | 2 |

Data from a pharmacokinetic study to determine optimal dosing.[3]

Table 2: In Vivo Efficacy of this compound in RIP-DTA Mice

| Treatment Group | Parameter | Week 1 | Week 6 (End of Study) |

|---|---|---|---|

| Vehicle | β-cell Proliferation (% Ki-67+) | 3.8% | Not Reported |

| This compound (5 mg/kg) | β-cell Proliferation (% Ki-67+) | 6.4% | Not Reported |

| Vehicle | β-cell Mass | Not Reported | Baseline |

| This compound (5 mg/kg) | β-cell Mass | Not Reported | ~50% increase from baseline |

Data from the in vivo efficacy study in the RIP-DTA mouse model.[4]

Table 3: Effect of this compound on Blood Glucose Levels in RIP-DTA Mice

| Treatment Group | Blood Glucose (mg/dL) - Approximate |

|---|---|

| Vehicle | Maintained at hyperglycemic levels |

| This compound (5 mg/kg) | Progressive reduction starting around 2 weeks |

Qualitative description of blood glucose trends observed during the 45-day study.[3]

Toxicology and Safety Considerations

While detailed toxicology studies for this compound are not extensively published in the available literature, the dose of 5 mg/kg was reported to be well-tolerated during a 45-day chronic treatment study in mice.[3] For any new in vivo study, it is crucial to conduct preliminary dose-range finding and toxicity studies to establish a safe and effective dose for the specific animal model and experimental conditions. Standard toxicological assessments may include:

-

Monitoring of clinical signs (e.g., changes in appearance, behavior).

-

Measurement of body weight and food/water consumption.

-

Hematology and clinical chemistry analysis at study termination.

-

Histopathological examination of major organs.

Conclusion

The provided protocols and data offer a comprehensive guide for researchers planning to conduct in vivo studies with this compound. The compound has demonstrated significant potential in promoting β-cell proliferation and improving glycemic control in a preclinical model of diabetes. Adherence to detailed and well-controlled experimental protocols is essential for obtaining robust and reproducible results. Further studies are warranted to fully elucidate the long-term efficacy, safety, and translational potential of this compound as a therapeutic agent for diabetes.

References

Application Notes and Protocols for WS6 in Pancreatic Beta-Cell Proliferation Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

The expansion of functional pancreatic beta-cell mass is a primary therapeutic goal for diabetes treatment. The small molecule WS6 has been identified as a potent mitogen for pancreatic beta-cells, offering a promising tool for in vitro studies and potential therapeutic development. These application notes provide detailed protocols for utilizing this compound in pancreatic beta-cell proliferation assays, enabling researchers to robustly assess its effects and elucidate its mechanism of action.

Mechanism of Action

This compound is a small molecule that has been shown to induce the proliferation of both human and rodent pancreatic beta-cells. Its mechanism of action is understood to involve the IκB kinase (IKK) pathway and the Erb3 binding protein-1 (EBP1)[1]. It is important to note that this compound is not a beta-cell-specific mitogen, as it also stimulates the proliferation of pancreatic alpha-cells[1][2].

Quantitative Data Summary

The following tables summarize the reported proliferative effects of this compound on pancreatic cells.

Table 1: Effect of this compound on Human Islet Cell Proliferation

| Cell Type | This compound Concentration (μM) | Incubation Time (hours) | Fold Increase in Proliferation (vs. DMSO control) | Proliferation Marker | Reference |

| Total Islet Cells | 1.0 | 96 | ~7-fold | Ki67 | [1] |

| Beta-Cells (Insulin+) | 1.0 | 96 | ~4-fold | Ki67 | [1] |

| Alpha-Cells (Glucagon+) | 1.0 | 96 | Significant increase | Ki67 | [1] |

Table 2: Dose-Dependent Effect of this compound on Dissociated Beta-Cell Proliferation

| Species | EC50 (μM) | Maximum % Proliferating Beta-Cells | Proliferation Marker | Reference |

| Rat | 0.4 | ~4% | Not Specified | |

| Human | Similar to rat | ~3% | Not Specified |

Experimental Protocols

Herein are detailed protocols for assessing the proliferative effects of this compound on pancreatic beta-cells using immunofluorescence and flow cytometry.

Protocol 1: Immunofluorescence Staining for Beta-Cell Proliferation in Intact Islets

This protocol describes the immunofluorescent staining of intact human or rodent islets to visualize and quantify beta-cell proliferation using the proliferation marker Ki67 and insulin.

Materials:

-

Human or rodent pancreatic islets

-

Culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

-

This compound (stock solution in DMSO)

-

DMSO (vehicle control)

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)

-

Primary antibodies:

-

Mouse anti-Ki67

-

Guinea pig anti-Insulin

-

-

Secondary antibodies:

-

Alexa Fluor 594-conjugated goat anti-mouse IgG

-

Alexa Fluor 488-conjugated goat anti-guinea pig IgG

-

-

DAPI (4',6-diamidino-2-phenylindole)

-

Mounting medium

-

Microscope slides and coverslips

Procedure:

-

Islet Culture and Treatment:

-

Culture islets in standard culture medium overnight to allow for recovery after isolation.

-

Treat islets with 1.0 μM this compound or an equivalent volume of DMSO (vehicle control) for 96 hours. Change the media with fresh compound every 48 hours.

-

-

Fixation and Permeabilization:

-

Carefully wash the islets twice with PBS.

-

Fix the islets with 4% PFA for 20 minutes at room temperature.

-

Wash the islets three times with PBS.

-

Permeabilize the islets with 0.25% Triton X-100 in PBS for 15 minutes at room temperature.

-

Wash the islets three times with PBS.

-

-

Immunostaining:

-

Block non-specific antibody binding by incubating the islets in blocking buffer for 1 hour at room temperature.

-

Incubate the islets with primary antibodies (e.g., mouse anti-Ki67 at 1:200 and guinea pig anti-insulin at 1:500) diluted in blocking buffer overnight at 4°C.

-

Wash the islets three times with PBS.

-

Incubate the islets with fluorescently labeled secondary antibodies (e.g., Alexa Fluor 594 goat anti-mouse at 1:500 and Alexa Fluor 488 goat anti-guinea pig at 1:500) and DAPI (for nuclear staining) diluted in blocking buffer for 1 hour at room temperature, protected from light.

-

Wash the islets three times with PBS.

-

-

Mounting and Imaging:

-

Carefully transfer the stained islets onto a microscope slide.

-

Remove excess PBS and add a drop of mounting medium.

-

Gently place a coverslip over the islets, avoiding air bubbles.

-

Image the islets using a fluorescence or confocal microscope.

-

-

Quantification:

-

Count the total number of insulin-positive cells (beta-cells).

-

Count the number of cells that are double-positive for insulin and Ki67.

-

Calculate the percentage of proliferating beta-cells: (Number of Insulin+/Ki67+ cells / Total number of Insulin+ cells) x 100.

-

Protocol 2: Flow Cytometry for Beta-Cell Proliferation using EdU

This protocol provides a method for the quantitative analysis of beta-cell proliferation using 5-ethynyl-2'-deoxyuridine (EdU) incorporation and flow cytometry.

Materials:

-

Human or rodent pancreatic islets

-

Culture medium

-

This compound

-

DMSO

-

EdU (Click-iT™ EdU Flow Cytometry Assay Kit or similar)

-

PBS

-

Accutase or other gentle cell dissociation reagent

-

Live/Dead stain (e.g., LIVE/DEAD™ Fixable Aqua Dead Cell Stain)

-

Fixation and permeabilization buffers (from kit)

-

Fluorophore-conjugated anti-insulin antibody (e.g., Alexa Fluor 647 anti-insulin)

-

Flow cytometer

Procedure:

-

Islet Culture and EdU Labeling:

-

Culture islets as described in Protocol 1.

-

Treat islets with 1.0 μM this compound or DMSO for 72 hours.

-

For the final 24 hours of culture, add 10 μM EdU to the culture medium.

-

-

Islet Dispersion and Staining:

-

Wash islets twice with ice-cold PBS.

-

Dissociate islets into single cells by incubating with Accutase at 37°C for 5-10 minutes with gentle pipetting.

-

Neutralize the Accutase with culture medium and centrifuge the cells.

-

Wash the cells with PBS.

-

Stain for cell viability using a Live/Dead stain according to the manufacturer's instructions.

-

Fix and permeabilize the cells using the buffers provided in the EdU assay kit.

-

-

EdU Detection (Click Chemistry):

-

Perform the Click-iT® reaction to label incorporated EdU with a fluorescent azide, following the manufacturer's protocol.

-

-

Insulin Staining:

-

Wash the cells with permeabilization buffer.

-

Incubate the cells with a fluorophore-conjugated anti-insulin antibody for 30-60 minutes at room temperature, protected from light.

-

Wash the cells with permeabilization buffer.

-

-

Flow Cytometry Analysis:

-

Resuspend the cells in flow cytometry buffer (e.g., PBS with 1% BSA).

-

Analyze the cells on a flow cytometer.

-

Gate on single, live cells.

-

Identify the insulin-positive population.

-

Within the insulin-positive population, quantify the percentage of EdU-positive cells.

-

Signaling Pathway and Experimental Workflow Diagrams

Caption: Proposed signaling pathway of this compound in pancreatic beta-cells.

References

Application Notes: WS6 as a Novel Inhibitor for FLT3-ITD Positive Acute Myeloid Leukemia (AML) Research

For Researchers, Scientists, and Drug Development Professionals

Introduction